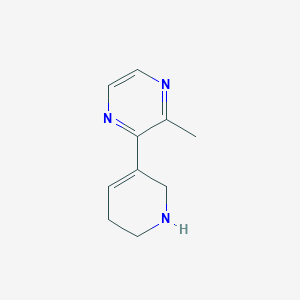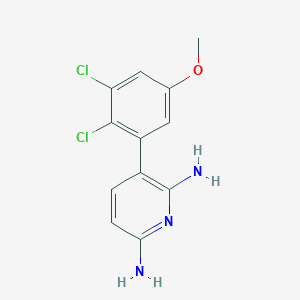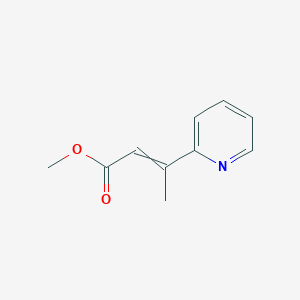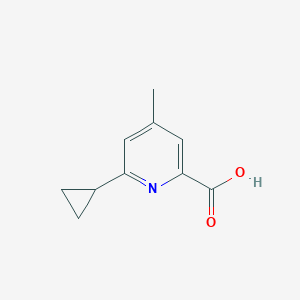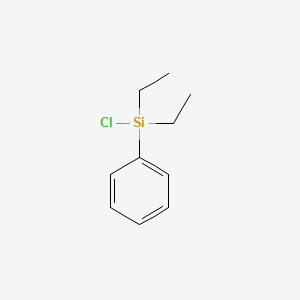
Chloro(diethyl)phenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(diethyl)phenylsilane is an organosilicon compound with the molecular formula C10H15ClSi. It is a colorless to light yellow liquid that is used in various chemical syntheses. The compound contains a silicon atom bonded to a phenyl group, two ethyl groups, and a chlorine atom. This unique structure allows it to participate in a variety of chemical reactions, making it valuable in both academic and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions
Chloro(diethyl)phenylsilane can be synthesized through the reaction of phenylsilane with diethylchlorosilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
C6H5SiH3+ClSi(C2H5)2→C6H5Si(C2H5)2Cl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
化学反应分析
Types of Reactions
Chloro(diethyl)phenylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other groups such as alkoxy or amino groups.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Reduction: The silicon-chlorine bond can be reduced to form silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Hydrolysis: This reaction occurs readily in the presence of water or moisture.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include alkoxy(diethyl)phenylsilane, amino(diethyl)phenylsilane, and thiol(diethyl)phenylsilane.
Hydrolysis: The major products are diethylphenylsilanol and hydrochloric acid.
Reduction: The primary product is diethylphenylsilane.
科学研究应用
Chloro(diethyl)phenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and resins.
Biology: The compound is used in the modification of biomolecules to introduce silicon-containing groups, which can enhance the stability and functionality of the biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of specialty coatings, adhesives, and sealants. It is also employed in the manufacture of electronic materials and components.
作用机制
The mechanism of action of chloro(diethyl)phenylsilane involves the reactivity of the silicon-chlorine bond. This bond is highly polar, making it susceptible to nucleophilic attack. The chlorine atom can be replaced by various nucleophiles, leading to the formation of new silicon-containing compounds. The phenyl and ethyl groups attached to the silicon atom influence the reactivity and stability of the compound, allowing it to participate in a wide range of chemical reactions.
相似化合物的比较
Similar Compounds
Chloro(dimethyl)phenylsilane: Similar structure but with methyl groups instead of ethyl groups.
Phenylsilane: Contains a silicon-hydrogen bond instead of a silicon-chlorine bond.
Diethylsilane: Lacks the phenyl group and contains only ethyl groups attached to silicon.
Uniqueness
Chloro(diethyl)phenylsilane is unique due to the presence of both ethyl and phenyl groups attached to the silicon atom. This combination of groups provides a balance of reactivity and stability, making it versatile for various chemical transformations. The chlorine atom also allows for easy functionalization, enabling the synthesis of a wide range of derivatives.
属性
CAS 编号 |
17876-59-4 |
|---|---|
分子式 |
C10H15ClSi |
分子量 |
198.76 g/mol |
IUPAC 名称 |
chloro-diethyl-phenylsilane |
InChI |
InChI=1S/C10H15ClSi/c1-3-12(11,4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI 键 |
XVQUAUJRFBKICW-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(C1=CC=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




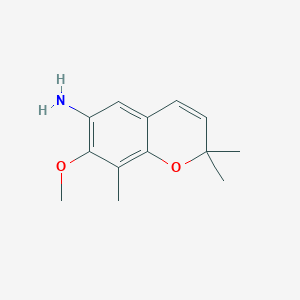
![4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13990387.png)
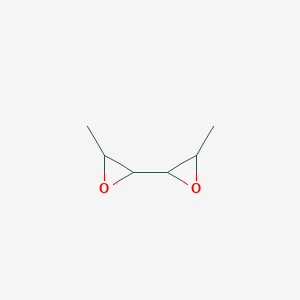
![2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione](/img/structure/B13990395.png)
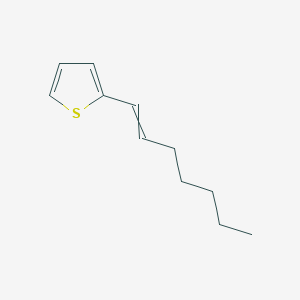


![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)
